molecular formula C12H15N3O B15198665 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine

2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine

Cat. No.: B15198665
M. Wt: 217.27 g/mol
InChI Key: QEKPWAOPMKAEJC-UHFFFAOYSA-N
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Description

2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine: is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, and the pyridine ring, known for its versatility in chemical reactions, makes this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine typically involves the construction of the imidazole and pyridine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further functionalized to introduce the ethyl and ethoxy groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and reagents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the ethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Biology: The imidazole ring is known for its biological activity, making this compound of interest in the development of pharmaceuticals. It can act as a ligand for metal ions, influencing biological processes.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(1-(1H-Imidazol-5-yl)ethyl)pyridine: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    5-Ethoxy-2-(1H-imidazol-5-yl)pyridine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness: The presence of both the ethyl and ethoxy groups in 2-(1-(1H-Imidazol-5-yl)ethyl)-5-ethoxypyridine provides unique reactivity and potential for functionalization. This makes it a versatile compound for various applications, distinguishing it from its analogs.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-ethoxy-2-[1-(1H-imidazol-5-yl)ethyl]pyridine

InChI

InChI=1S/C12H15N3O/c1-3-16-10-4-5-11(14-6-10)9(2)12-7-13-8-15-12/h4-9H,3H2,1-2H3,(H,13,15)

InChI Key

QEKPWAOPMKAEJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)C(C)C2=CN=CN2

Origin of Product

United States

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